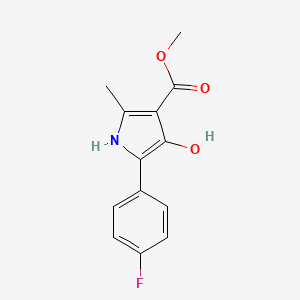

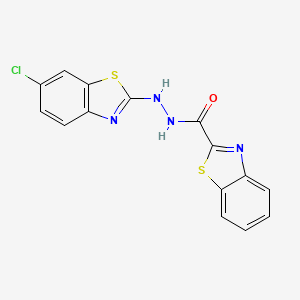

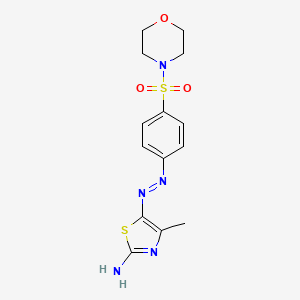

methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, also known as Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate or MFHPC, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. MFHPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : A study demonstrated the synthesis of novel derivatives of methyl pyrrole-3-carboxylate, highlighting their significant antibacterial and antifungal activities. The presence of a heterocyclic ring was crucial for this activity, and the introduction of a methoxy group improved it. These derivatives present an interesting template for the synthesis of new antimicrobial agents and could be pivotal in designing new therapeutic tools (Hublikar et al., 2019).

Chemical Synthesis and Characterization

- Oxidation Products Study : Research on 4-substituted 3-amino-2,5-dimethylpyrroles, related to methyl pyrrole-3-carboxylate, provided insights into the synthesis and characterization of oxidation products. This study expanded the understanding of the molecular structure and reactivity of such compounds (Cirrincione et al., 1987).

Spiroheterocyclization Research

- Methyl Pyrrole-2-Carboxylates Interaction : A 2012 study investigated the interaction of methyl pyrrole-2-carboxylates with arylamino-inden-1-ones. This led to the formation of spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole]-2,4,5'(1'H)-triones, contributing to the understanding of spiroheterocyclization in this class of compounds (Silaichev et al., 2012).

Corrosion Inhibition Studies

- Use in Corrosion Inhibition : A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles, closely related to methyl pyrrole-3-carboxylate, revealed their potential as corrosion inhibitors for mild steel in acidic environments. This research highlighted the practical applications of pyrrole derivatives in industrial corrosion prevention (Verma et al., 2015).

Mechanism of Action

Target of Action

Compounds similar to “methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate” often target enzymes or receptors in the body. For example, many indole derivatives bind with high affinity to multiple receptors .

Mode of Action

The interaction of “this compound” with its targets could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

properties

IUPAC Name |

methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-7-10(13(17)18-2)12(16)11(15-7)8-3-5-9(14)6-4-8/h3-6,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZLGERGIOZDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)F)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)